Structural Differentiation from the 2-Methoxy-Ethyl Amide Analog: Impact on Hydrogen-Bond Donor Count and PSA
The target compound differs from its closest commercially available analog, 3-Morpholin-2-yl-benzo[b]thiophene-2-carboxylic acid (2-methoxy-ethyl)-amide hydrochloride (CAS 1185055-02-0), in the nature of the amide substituent. The target compound bears an isopropylamide group (NH-iPr), which contributes one hydrogen-bond donor (HBD), while the comparator bears a 2-methoxy-ethyl amide group . This difference results in an increased HBD count (3 vs. 2 for the free base forms, or 3 vs. 2 when accounting for the morpholine NH and amide NH) and a smaller topological polar surface area (tPSA 78.6 Ų vs. an estimated higher value for the 2-methoxy-ethyl analog due to the additional ether oxygen) [1]. Such differences in HBD count and PSA can influence membrane permeability, blood-brain barrier penetration, and oral bioavailability in lead optimization programs.
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | 3 HBD (morpholine NH, amide NH, HCl counterion; computed free base HBD = 2) |
| Comparator Or Baseline | 3-Morpholin-2-yl-benzo[b]thiophene-2-carboxylic acid (2-methoxy-ethyl)-amide hydrochloride (CAS 1185055-02-0): HBD = 2 (amide NH, morpholine NH; no additional HBD from the 2-methoxy-ethyl group) |
| Quantified Difference | Δ HBD = +1 (in hydrochloride salt form, due to the additional protonated amine contributing one donor; free base forms have equivalent HBD count of 2) |
| Conditions | Structure-based calculation; PubChem/chemical database computed properties |
Why This Matters
A higher HBD count in the hydrochloride salt can enhance aqueous solubility but may reduce passive membrane permeability compared to a neutral analog, directly affecting assay performance and in vivo PK properties.
- [1] Kuujia.com. Cas no 1361115-41-4. Computed Properties: Topological Polar Surface Area 78.6 Ų, Hydrogen Bond Donor Count 3. View Source
